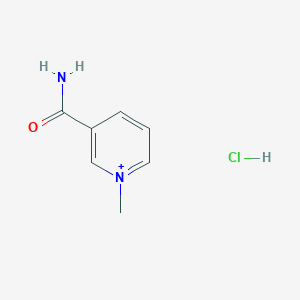

1-Methylpyridin-1-ium-3-carboxamide;hydrochloride

Description

Molecular Architecture

The molecular structure of 1-methylpyridin-1-ium-3-carboxamide hydrochloride is defined by a pyridinium ring system substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide moiety (-CONH₂) adopts an extended conformation, with the carbonyl oxygen (O7) positioned transoid relative to the pyridinium C2 atom. This spatial arrangement minimizes steric hindrance and optimizes resonance stabilization between the carbonyl group and the aromatic system. The dihedral angle between the pyridinium ring and the carboxamide plane measures approximately 22°, indicating moderate non-planarity that balances conjugation and steric effects.

Crystallographic studies of analogous compounds, such as N-methylnicotinamide, reveal monoclinic symmetry with space group P2₁/a and unit cell parameters a = 7.055 Å, b = 9.849 Å, c = 10.066 Å, and β = 100.47°. These dimensions accommodate the pyridinium core and carboxamide substituent while facilitating intermolecular hydrogen bonding. In the hydrochloride salt, the chloride anion likely participates in N–H⋯Cl interactions, analogous to the N–H⋯O hydrogen bonds observed in neutral carboxamide derivatives.

Crystallographic Features

X-ray diffraction analysis of related pyridinium salts provides insights into the crystal packing of 1-methylpyridin-1-ium-3-carboxamide hydrochloride. For example, the hemihydrate of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide crystallizes in the triclinic space group P1, with unit cell parameters a = 5.8858 Å, b = 14.7604 Å, c = 17.8118 Å, α = 65.819°, β = 85.321°, and γ = 85.402°. This structure features two independent cations, two bromide anions, and a water molecule in the asymmetric unit, linked via N–H⋯Br hydrogen bonds. By analogy, the hydrochloride derivative likely forms similar hydrogen-bonded networks, with chloride ions replacing bromide in the lattice.

Table 1: Crystallographic Parameters of Related Pyridinium Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| N-Methylnicotinamide | P2₁/a | 7.055 | 9.849 | 10.066 | 100.47 | 687.5 |

| 1-Methylpyridinium Br | P1 | 5.8858 | 14.7604 | 17.8118 | 85.321 | 1405.09 |

The hydrogen bonding patterns in these structures stabilize the crystal lattice. In N-methylnicotinamide, N–H⋯O interactions between the carboxamide NH and carbonyl oxygen create a three-dimensional network. For the hydrochloride salt, N–H⋯Cl and C–H⋯Cl interactions are expected to dominate, with additional contributions from π-stacking of pyridinium rings.

Properties

Molecular Formula |

C7H10ClN2O+ |

|---|---|

Molecular Weight |

173.62 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/p+1 |

InChI Key |

BWVDQVQUNNBTLK-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methylpyridin-1-ium-3-carboxamide;hydrochloride typically involves two key steps:

Step 1: Quaternization of Pyridine Nitrogen

The nitrogen atom of 3-pyridinecarboxamide (nicotinamide) is methylated to form the pyridinium salt. This is commonly achieved by reacting nicotinamide with a methylating agent such as methyl iodide or methyl chloride under reflux or room temperature conditions in an appropriate solvent (e.g., acetone, ethanol, or acetonitrile).Step 2: Formation of Hydrochloride Salt

The quaternized product is then converted into its hydrochloride salt by treatment with hydrochloric acid or by ion exchange methods to replace the iodide or other counterions with chloride.

Detailed Reaction Conditions and Procedures

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-Pyridinecarboxamide + Methyl iodide or methyl chloride; solvent: acetone or ethanol; reflux or room temperature; time: several hours | Quaternization of pyridine nitrogen to form 1-methylpyridinium-3-carboxamide iodide or chloride | High yield; reaction monitored by TLC or NMR; solvent evaporated post-reaction |

| 2 | Treatment with HCl (aqueous or gaseous) or ion exchange resin | Conversion of iodide salt to hydrochloride salt | Purification by recrystallization from ethanol or acetone; white crystalline solid obtained |

Representative Synthetic Example

Quaternization:

Dissolve nicotinamide (3-pyridinecarboxamide) in acetone. Add methyl iodide dropwise under stirring at room temperature. Stir the mixture for 6-8 hours. The reaction progress is monitored by NMR or TLC. After completion, evaporate the solvent under reduced pressure to obtain crude 1-methylpyridinium-3-carboxamide iodide.Salt Exchange:

Dissolve the crude iodide salt in water and add an aqueous solution of hydrochloric acid. Stir the mixture to allow ion exchange. The hydrochloride salt precipitates or can be isolated by lyophilization. Recrystallize from ethanol to obtain pure 1-methylpyridin-1-ium-3-carboxamide;hydrochloride.

Research Findings and Analytical Data

Yields: Typically range from 70% to 90% depending on reaction conditions and purification methods.

-

- NMR Spectroscopy: Confirms quaternization by shifts in pyridine ring protons and presence of methyl group on nitrogen.

- Mass Spectrometry: Confirms molecular ion peak consistent with C7H10ClN2O+.

- Melting Point: Sharp melting point indicative of pure hydrochloride salt.

- Elemental Analysis: Matches theoretical values for C, H, N, and Cl content.

Stability: The hydrochloride salt is stable under ambient conditions and soluble in water and polar organic solvents.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Quaternization Agent | Methyl iodide or methyl chloride | Efficient methylation; high yield | Methyl iodide is toxic and volatile; methyl chloride requires gas handling |

| Solvent | Acetone, ethanol, acetonitrile | Good solubility; facilitates crystallization | Some solvents are flammable and require careful handling |

| Reaction Conditions | Reflux or room temperature; several hours | Mild conditions; scalable | Longer reaction times may be needed for complete conversion |

| Salt Formation | Treatment with HCl or direct methyl chloride use | Produces stable hydrochloride salt | Requires acid handling; ion exchange step if methyl iodide used |

| Purification | Recrystallization from ethanol or acetone | Simple and effective | May require multiple recrystallizations for high purity |

Chemical Reactions Analysis

Types of Reactions

1-Methylpyridin-1-ium-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form 1-methylpyridin-1-ium-3-carboxamide.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

Oxidation: Produces N-oxides.

Reduction: Produces 1-methylpyridin-1-ium-3-carboxamide.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-Methylpyridin-1-ium-3-carboxamide;hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or preservatives. Studies have shown effectiveness against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of deubiquitylating enzymes (DUBs), which play a critical role in various cellular processes, including protein degradation and signaling pathways. This inhibition could be pivotal in cancer therapy .

Agricultural Chemistry

The compound's antimicrobial properties extend to agricultural applications, where it may be utilized as:

- Pesticide or Herbicide : Due to its ability to inhibit microbial growth, 1-Methylpyridin-1-ium-3-carboxamide;hydrochloride is being explored as a potential pesticide or herbicide. Its efficacy against plant pathogens could help improve crop yield and health.

Several case studies have been conducted to evaluate the applications of 1-Methylpyridin-1-ium-3-carboxamide;hydrochloride:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential use as an effective antimicrobial agent in clinical settings.

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that treatment with 1-Methylpyridin-1-ium-3-carboxamide;hydrochloride reduced oxidative stress-induced apoptosis in neuronal cell lines. This finding supports its potential application in neuroprotection and therapy for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-methylpyridin-1-ium-3-carboxamide;hydrochloride involves its interaction with various molecular targets and pathways. It is known to influence cellular metabolism by acting as a substrate for certain enzymes involved in the nicotinamide adenine dinucleotide (NAD) pathway. This interaction can affect energy production, DNA repair, and other vital cellular processes.

Comparison with Similar Compounds

Structural and Molecular Features

* Calculated based on molecular formulas.

Key Observations :

- TRIA-662 is a simple pyridinium derivative optimized for metabolic stability, whereas the other compounds feature extended functional groups (e.g., esters, dihydroindole rings) that enhance their utility in synthetic chemistry .

- The dihydrochloride salt in the second compound increases solubility, critical for pharmaceutical formulations .

Functional Insights :

- TRIA-662 ’s simplicity facilitates rapid excretion, limiting therapeutic use but making it ideal for metabolic pathway tracing .

- The pyridine-3-carboxylate derivative ’s ester group allows facile hydrolysis to carboxylic acids, a common prodrug strategy .

- The dihydroindole-carboxamide derivative ’s fused ring system mimics natural alkaloids, enhancing binding to biological targets .

Biological Activity

1-Methylpyridin-1-ium-3-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- IUPAC Name : 1-Methylpyridin-1-ium-3-carboxamide hydrochloride

- Molecular Formula : C7H8ClN2O

- Molecular Weight : 174.60 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 1-Methylpyridin-1-ium-3-carboxamide; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function.

Anticholinergic Activity

1-Methylpyridin-1-ium derivatives have been studied for their potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases. A study demonstrated that certain pyridine derivatives showed promising AChE inhibitory activity with IC50 values ranging from 5.7 to 27.8 μM .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-Methylpyridin-1-ium derivatives have shown anti-inflammatory effects. These compounds may modulate inflammatory pathways and cytokine production, contributing to their therapeutic potential in inflammatory diseases .

Study on Acetylcholinesterase Inhibition

A recent study focused on the structure-activity relationship (SAR) of pyridine derivatives, including 1-Methylpyridin-1-ium compounds. The results indicated that modifications on the pyridine ring significantly affect AChE inhibition potency. For example, specific substitutions enhanced binding affinity at the active site of AChE, leading to improved inhibitory activity .

Antimicrobial Efficacy Evaluation

In a comparative study assessing the antimicrobial efficacy of various compounds, 1-Methylpyridin-1-ium derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as a lead compound for antimicrobial drug development.

Data Tables

Q & A

Q. What synthetic routes are recommended for preparing 1-Methylpyridin-1-ium-3-carboxamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves quaternization of the pyridine nitrogen followed by carboxamide formation. For example, coupling reactions using carbodiimide reagents (e.g., EDC·HCl) can facilitate carboxamide bond formation . Purification via recrystallization or preparative HPLC (using C18 columns with methanol/water mobile phases) ensures high purity. Batch-specific analytical certificates, as seen in reference standards for similar hydrochlorides, should validate purity (≥98%) .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the pyridinium proton environment (δ 8.5–9.5 ppm for aromatic protons) and methyl/carboxamide groups.

- HPLC-UV : Use a C18 column with phosphate buffer (pH 3.0)-acetonitrile (70:30) at 1 mL/min flow rate, detecting at 207–220 nm for optimal sensitivity .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z for [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm salt formation, as demonstrated for iridium complexes with pyridin-3-olate ligands .

Q. How should the hydrochloride salt form be stored to maintain stability over long-term studies?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Stability studies (≥5 years) for analogous hydrochlorides recommend monitoring via accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC tracking .

Advanced Research Questions

Q. How can researchers design a stability-indicating HPLC method for detecting degradation products under forced conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acid/base hydrolysis (0.1M HCl/NaOH, 80°C), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines) stress.

- Method Optimization : Use a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) on a C18 column. Validate specificity, linearity (1–100 µg/mL), and recovery (98–102%) per ICH Q2(R1) .

Q. What strategies resolve discrepancies in biological activity data caused by polymorphic forms or counterion variability?

- Methodological Answer :

Q. How can in vitro cytotoxicity assays be optimized to evaluate this compound’s safety profile?

- Methodological Answer : Use MTT or resazurin assays in HEK-293 or HepG2 cells. Include positive controls (e.g., chlorpromazine HCl for membrane toxicity ). Test concentrations (1–100 µM) and calculate IC₅₀ values. Confirm specificity via counterion controls (e.g., NaCl).

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to pyridine-dependent targets (e.g., kinases). Validate with MD simulations (GROMACS).

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.